Desomorphine-d3, a stable isotope-labeled derivative of desomorphine, is primarily used as an internal standard in analytical chemistry for quantifying desomorphine levels in biological samples. Desomorphine itself is a potent opioid analgesic that was originally synthesized in the early 20th century and has gained notoriety due to its illicit use, particularly in the form known as "krokodil." This compound is classified as a morphinan, a subclass of alkaloids derived from opiates.
Desomorphine-d3 is synthesized from codeine through a series of chemical reactions that modify its structure. The compound is typically produced in laboratories for research purposes, particularly in forensic toxicology and clinical analysis. Its chemical formula is and it has a molecular weight of 274.37 g/mol .
The synthesis of desomorphine-d3 involves several steps starting from codeine. The traditional synthesis pathway includes:
The synthesis can also be performed using various methodologies, including high-resolution mass spectrometry for analysis and purification of the final product .
In laboratory settings, techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to analyze the purity and concentration of desomorphine-d3. These methods allow for precise identification and quantification of the compound in complex mixtures .
Desomorphine-d3 maintains the core structure of desomorphine but incorporates three deuterium atoms, which are isotopes of hydrogen. The structural formula can be represented as:
This modification aids in distinguishing it from non-labeled desomorphine during analytical procedures.
Desomorphine can undergo various chemical reactions typical of morphinans, including:
These reactions can significantly impact the pharmacological properties and toxicity profiles of desomorphine.
Desomorphine acts primarily as an agonist at the mu-opioid receptors in the central nervous system. This interaction leads to:
The pharmacokinetics involve rapid absorption and distribution, leading to quick onset effects but also a high potential for addiction.
These properties influence its behavior in biological systems and its detection in analytical methods.
Desomorphine-d3 is primarily utilized in scientific research for:
Deuterated opioid analogues represent a critical toolset for advancing pharmacological research, particularly in the realm of analytical method development and metabolic pathway elucidation. The strategic incorporation of deuterium atoms (²H or D) into the desomorphine structure enhances molecular stability and enables precise tracking during mass spectrometric analysis. Desomorphine-d3 specifically incorporates three deuterium atoms at the N-methyl group (¹⁷N-CD₃), a position selected due to its metabolic stability and minimal impact on the molecule's receptor binding affinity. This labeling strategy capitalizes on the isotope effect, where the higher mass of deuterium alters reaction kinetics without significantly changing the compound's steric or electronic properties [1] [7].
The selection of the N-methyl group for deuteration is methodologically significant, as this position undergoes predictable Phase I metabolic transformations while maintaining the core morphinan structure. Deuterium incorporation at this site reduces metabolic degradation rates through the kinetic isotope effect (KIE), where C-D bond cleavage requires higher activation energy compared to C-H bonds. Consequently, desomorphine-d3 exhibits extended half-life in analytical matrices, improving detection sensitivity during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This property is particularly valuable for distinguishing endogenous opioids from administered compounds in complex biological matrices, where isotopic patterns serve as definitive identification markers [4] [5].
Table 1: Comparative Properties of Deuterated vs. Non-deuterated Desomorphine
Property | Desomorphine | Desomorphine-d3 | Analytical Advantage |
---|---|---|---|
Molecular Formula | C₁₇H₂₁NO₂ | C₁₇H₁₈D₃NO₂ | Mass shift (+3 Da) |
Molecular Weight | 271.35 g/mol | 274.38 g/mol | Distinct m/z separation |
Major MS/MS Fragment (m/z) | 215.2 | 218.2 | Interference elimination |
Metabolic Stability | Standard | Enhanced | Extended detection window |
The synthesis of desomorphine-d3 requires meticulous adaptation of established routes for non-deuterated desomorphine, with particular attention to deuterium incorporation efficiency and isotopic purity. The primary synthetic pathway involves a four-step sequence originating from commercially available codeine-d3, where the N-methyl group has been pre-deuterated:
Significant optimization challenges emerge in maintaining isotopic integrity throughout synthesis. The N-demethylation step exhibits particular susceptibility to hydrogen-deuterium exchange, especially under acidic conditions. Research by Richter et al. (cited in [1]) demonstrated that employing aprotic solvents reduces isotopic dilution from 12% to less than 2%. Furthermore, purification via preparative HPLC using deuterated methanol (CD₃OD) and deuterium oxide (D₂O) mobile phases prevents inadvertent protium introduction during final isolation.
Table 2: Synthetic Optimization Parameters for Desomorphine-d3 Production
Synthetic Step | Key Challenge | Optimization Strategy | Isotopic Purity Outcome |
---|---|---|---|
α-Chlorocodide formation | HCl generation causes H/D exchange | Thionyl chloride distillation prior to use | >98% deuterium retention |
Catalytic hydrogenation | Catalyst-mediated exchange | Pd/C preconditioning with D₂ | 99.2% isotopic purity |
O/N-Demethylation | Acidic demethylation losses | Aprotic conditions with CD₃I | 98.7% retention of CD₃ |
Crystallization | Solvent exchange | CD₃OD/D₂O recrystallization | Final purity >99.5% |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5